molecular formula C10H14N4O2 B2444230 1-(5-Nitropyridin-2-yl)-1,4-diazepane CAS No. 287114-27-6

1-(5-Nitropyridin-2-yl)-1,4-diazepane

Cat. No.: B2444230
CAS No.: 287114-27-6
M. Wt: 222.248
InChI Key: HVIKXFXKZFWDTQ-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)-1,4-diazepane is a heterocyclic compound that contains both a pyridine ring and a diazepane ring. The presence of the nitro group on the pyridine ring makes it an interesting compound for various chemical reactions and applications. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)-1,4-diazepane typically involves the reaction of 5-nitropyridin-2-amine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromine atoms, leading to the formation of the diazepane ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Nitropyridin-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Nitropyridin-2-yl)-1,4-diazepane is unique due to the presence of both a nitro group and a diazepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-2-3-10(12-8-9)13-6-1-4-11-5-7-13/h2-3,8,11H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIKXFXKZFWDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60951362
Record name 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287114-27-6
Record name 1-(5-Nitropyridin-2-yl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60951362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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